Product packaging for Rifabutin-d7(Cat. No.:)

Rifabutin-d7

Cat. No.: B1157893
M. Wt: 854.04
Attention: For research use only. Not for human or veterinary use.
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Description

Rationale for Deuterium (B1214612) Incorporation in Drug Molecules

Deuterium, a stable, non-radioactive isotope of hydrogen, is a favored choice for isotopic labeling. tandfonline.com The primary rationale for incorporating deuterium into drug molecules stems from two key properties. First, for analytical purposes, the increased mass of deuterated compounds allows them to be easily distinguished from their non-deuterated (protium-containing) analogs by mass spectrometry. musechem.com This makes them ideal for use as internal standards, which are essential for achieving accurate quantification in complex biological samples. scioninstruments.com

Second, the bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. mdpi.com This increased bond strength can sometimes alter the rate of metabolic reactions, a phenomenon known as the "kinetic isotope effect". tandfonline.com While this effect can be leveraged in drug design to improve a drug's metabolic profile, for compounds like Rifabutin-d7, the primary advantage lies in its utility as a stable, reliable internal standard where its chemical behavior closely mimics the analyte of interest. tandfonline.comscispace.com

Role of Stable Isotopes in Advanced Research Methodologies

Stable isotope-labeled compounds are indispensable in modern analytical methodologies, especially those coupling chromatography with mass spectrometry (LC-MS). acs.orgvincibiochem.it Their most prominent role is as internal standards. musechem.com An internal standard is a compound of known quantity added to a sample at the beginning of the analytical process. lgcstandards.com

Because the stable isotope-labeled standard is chemically and physically almost identical to the analyte being measured, it experiences the same variations during sample preparation, extraction, and analysis. acanthusresearch.comscioninstruments.com This includes correcting for matrix effects, where other components in a sample can interfere with the analyte's signal, and compensating for instrumental drift. musechem.comscioninstruments.com By comparing the detector response of the analyte to that of the internal standard, researchers can achieve highly accurate and precise quantification, even at very low concentrations. musechem.comscioninstruments.com This is crucial in pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion of a drug. acanthusresearch.comassumption.edu

Overview of this compound as a Research Standard

This compound is the deuterated analog of Rifabutin (B1679326), a semisynthetic antibiotic from the rifamycin (B1679328) family. caymanchem.commedchemexpress.com In this compound, seven hydrogen atoms have been replaced with deuterium atoms. caymanchem.com This labeling does not significantly alter its chemical properties but provides a distinct mass signature, making it an exemplary internal standard for the quantitative analysis of Rifabutin. caymanchem.combiomol.combioscience.co.uk

Its primary application is in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to precisely measure the concentration of Rifabutin in biological matrices like plasma. caymanchem.comesmed.org This is particularly important in pharmacokinetic research to understand how Rifabutin interacts with other drugs. esmed.org For instance, studies have used this compound to accurately determine Rifabutin concentrations when co-administered with other medications, ensuring the reliability of the pharmacokinetic data. esmed.org The high purity and stability of this compound make it a trusted reference material for analytical method development, validation, and quality control applications in the pharmaceutical industry. caymanchem.comaxios-research.com

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical NameThis compound pharmaffiliates.com
SynonymsAnsamycin-d7, LM 427-d7, Mycobutin-d7 caymanchem.combiomol.compharmaffiliates.com
Molecular FormulaC₄₆H₅₅D₇N₄O₁₁ caymanchem.combiomol.combioscience.co.ukaxios-research.com
Molecular Weight~854.1 g/mol caymanchem.combiomol.combioscience.co.uk
CAS Number2747918-39-2 caymanchem.combiomol.combioscience.co.uk
AppearanceDark Red Solid pharmaffiliates.com
Purity≥99% deuterated forms caymanchem.combiomol.combioscience.co.uk
Primary ApplicationInternal standard for the quantification of rifabutin by GC- or LC-MS vincibiochem.itcaymanchem.combiomol.com

Table 2: Research Findings on the Use of this compound

Research AreaKey FindingSource
Pharmacokinetic Drug Interaction StudiesUsed as an internal standard to quantify rifabutin and its metabolite (25-O-desacetylrifabutin) in human plasma to study interactions with drugs like bedaquiline. esmed.org
Mass Spectrometry Method DevelopmentSpecific mass transitions for rifabutin (847.1 to 815.4) and this compound (854.4 to 822.4) are established for precise quantification using selective ion monitoring. esmed.org
Bioanalytical Assay ValidationEnables the development of robust bioanalytical assays with high precision and accuracy for determining rifabutin concentrations, with intraday and between-day precision values reported to be low. esmed.org

Properties

Molecular Formula

C₄₆H₅₆D₇N₄O₁₁

Molecular Weight

854.04

Synonyms

1’,4-Didehydro-1-deoxy-1,4-dihydro-5’-(2-methylpropyl)-1-oxorifamycin XIV-d7;  Ansatipine-d7;  Ansamycin-d7;  Antibiotic LM 427-d7;  LM 427-d7;  Mycobutin-d7;  Rifabutine-d7; 

Origin of Product

United States

Synthesis and Isotopic Enrichment Methodologies for Rifabutin D7

Strategies for Deuterium (B1214612) Labeling of Complex Molecules

The introduction of deuterium into complex organic molecules like Rifabutin (B1679326) requires sophisticated strategies that can achieve high levels of isotopic enrichment at specific molecular positions. rsc.org General approaches to deuterium labeling can be broadly categorized as either isotopic exchange reactions or the use of deuterated precursors in a synthetic route. researchgate.net

For complex structures, direct hydrogen-deuterium (H/D) exchange on the final molecule can be challenging due to the presence of multiple reactive sites, potentially leading to a lack of selectivity and incomplete deuteration. tandfonline.comchemrxiv.org Therefore, the synthesis of deuterated analogs often relies on the incorporation of deuterium-labeled building blocks. rsc.org This "bottom-up" approach allows for precise control over the location and number of deuterium atoms in the final product.

Advanced methods for achieving high regioselectivity in deuteration include:

Catalytic H/D Exchange: Transition metal catalysts, such as palladium or ruthenium, can facilitate the exchange of hydrogen for deuterium from a deuterium source like heavy water (D₂O). mdpi.com The choice of catalyst and reaction conditions is crucial for directing the exchange to specific C-H bonds. mdpi.com

Photocatalytic Deuteration: This emerging technique utilizes light-activated catalysts to achieve highly regioselective H/D exchange, even at traditionally non-activated C(sp³)-H bonds. chemrxiv.org

Use of Deuterated Reagents: A wide array of deuterated reagents, such as deuterated solvents, acids, and reducing agents, are commercially available or can be synthesized. rsc.orgrsc.org These reagents can be strategically employed in various synthetic steps to introduce deuterium into the molecular scaffold. rsc.orgbeilstein-journals.org For instance, deuterated aldehydes can be used in condensation reactions to form deuterated heterocycles. beilstein-journals.org

Precursor Selection and Isotopic Incorporation Pathways for Rifabutin-d7 Synthesis

The synthesis of this compound involves the modification of the Rifamycin (B1679328) S backbone. pharmaffiliates.com The deuterium atoms in this compound are located on the isobutyl side chain attached to the piperidine (B6355638) ring. This specific labeling pattern dictates the selection of a deuterated precursor for the isobutyl group.

The likely synthetic pathway involves the reaction of 3-amino-4-deoxo-4-imino-rifamycin S with a deuterated analog of isobutyraldehyde. The seven deuterium atoms are incorporated into the isobutyl moiety, which then becomes part of the spiropiperidyl ring system of Rifabutin.

A plausible precursor for this synthesis is isobutyraldehyde-d7 . This deuterated aldehyde would contain deuterium atoms at all positions of the isobutyl group. The reaction would proceed via the formation of an enamine or a related intermediate, followed by cyclization to yield the final deuterated Rifabutin molecule.

Optimization of Deuteration Efficiency and Regioselectivity

Achieving high deuteration efficiency and precise regioselectivity is paramount in the synthesis of isotope-labeled compounds. For this compound, the goal is to selectively introduce seven deuterium atoms onto the isobutyl group without any isotopic scrambling to other parts of the complex Rifamycin macrocycle.

Key optimization parameters include:

Reaction Conditions: Temperature, reaction time, and the choice of solvent can significantly influence the outcome of the deuteration reaction. For instance, in H/D exchange reactions, higher temperatures can sometimes lead to greater deuterium incorporation but may also reduce selectivity. mdpi.com

Catalyst Selection: In catalytic deuteration methods, the nature of the catalyst is critical for directing the deuterium to the desired position. chemrxiv.org

Purity of Deuterated Precursors: The isotopic purity of the deuterated starting materials, such as isobutyraldehyde-d7, directly impacts the isotopic enrichment of the final product.

Machine learning models are also being developed to predict the regioselectivity of C-H functionalization reactions, which could aid in designing more efficient deuteration strategies for complex molecules. nih.gov

Purification Techniques for Isotope-Labeled this compound

Following the synthesis, purification of this compound is essential to remove any unlabeled Rifabutin, partially deuterated species, and other reaction byproducts. The similar physicochemical properties of the deuterated and non-deuterated compounds necessitate the use of high-resolution purification techniques.

High-Performance Liquid Chromatography (HPLC) is a standard and effective method for the purification of isotope-labeled compounds. acs.org By employing a suitable stationary phase (e.g., C18) and a carefully optimized mobile phase gradient, it is possible to separate this compound from its non-deuterated counterpart based on the subtle differences in their retention times. acs.org

Other chromatographic techniques, such as Solid Phase Extraction (SPE) , can be used for initial cleanup and sample concentration prior to HPLC. rsc.org The purity and isotopic enrichment of the final product are typically confirmed using analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy . numberanalytics.combiorxiv.org

Considerations for Scalable Synthesis of Deuterated Rifabutin Analogs

The scalable synthesis of deuterated Rifabutin analogs presents several challenges, primarily related to the cost and availability of deuterated starting materials and the efficiency of the synthetic route. tandfonline.commdpi.com

Key considerations for scalability include:

Cost-Effectiveness of Deuterium Source: Using inexpensive and readily available deuterium sources like D₂O is crucial for large-scale production. chemrxiv.orgmdpi.com

Process Optimization: Minimizing the number of synthetic steps and maximizing the yield of each step are essential for an economically viable process.

High-Dilution Conditions: Macrocyclization reactions often require high-dilution conditions to prevent polymerization, which can limit the throughput of the synthesis. mdpi.com Developing more efficient cyclization strategies is an active area of research.

Parallel Synthesis: For producing a library of deuterated Rifabutin analogs, parallel synthesis techniques can be employed to streamline the process. researchgate.net

Overcoming these challenges will be critical for expanding the use of deuterated Rifabutin analogs in various research and clinical applications.

Advanced Analytical Characterization of Rifabutin D7

Spectroscopic Analysis for Isotopic Purity and Structural Confirmation

Spectroscopic methods are fundamental in confirming the molecular structure and assessing the isotopic enrichment of deuterated compounds like Rifabutin-d7.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Compound Analysis

Conversely, ²H NMR (D-NMR) can be employed to directly observe the deuterium (B1214612) nuclei. This technique is particularly useful for highly deuterated chemicals. sigmaaldrich.com It provides rich information for structure verification and can be used to determine the deuterium atom percentage. sigmaaldrich.com A key advantage of D-NMR is that it can be run in non-deuterated solvents, as all proton signals are transparent, yielding a clean spectrum. sigmaaldrich.com While ²H NMR generally has lower sensitivity due to the lower magnetogyric ratio of deuterium, it offers a definitive method for confirming the location and quantifying the extent of deuteration in this compound. sigmaaldrich.com

Mass Spectrometry (MS) Techniques for Isotopic Purity and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a primary technique for determining the isotopic purity and confirming the molecular weight of labeled compounds. nih.gov For this compound, high-resolution mass spectrometry (HRMS) can precisely measure the mass-to-charge ratio (m/z), allowing for the differentiation between the labeled compound and its unlabeled counterpart, as well as other isotopologues (molecules that differ only in their isotopic composition). researchgate.net The molecular formula of this compound is C₄₆H₅₅D₇N₄O₁₁, corresponding to a molecular weight of approximately 854.1 g/mol . caymanchem.combioscience.co.uk

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern of the ion, which serves as a structural fingerprint. chemguide.co.uk In quantitative analyses, this compound is used as an internal standard, and specific precursor-to-product ion transitions are monitored. plos.orgescholarship.org This approach, often performed with liquid chromatography-mass spectrometry (LC-MS/MS), provides high selectivity and sensitivity. plos.org The fragmentation of the this compound parent ion generates characteristic product ions that can be used for its unambiguous identification and quantification. esmed.org

Table 1: Mass Spectrometry Data for this compound and its Metabolite
CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
This compound854.4822.4 plos.orgescholarship.org
25-O-desacetylthis compound812.4780.4 esmed.org
Deacetyl this compound812.4780.3 nih.gov

Vibrational Spectroscopy Applications

Vibrational spectroscopy techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, detect the vibrational modes of molecules. wikipedia.org Isotopic labeling is a powerful tool in vibrational spectroscopy because the substitution of an atom with a heavier isotope (like deuterium for hydrogen) alters the vibrational frequencies of the bonds involving that atom. scbt.comresearchgate.net

In the analysis of this compound, the C-D bonds will vibrate at a lower frequency (longer wavelength) compared to the corresponding C-H bonds in unlabeled Rifabutin (B1679326). This predictable shift in the IR or Raman spectrum provides direct evidence of successful deuteration. redalyc.org By comparing the spectrum of this compound to that of Rifabutin, specific bands corresponding to the deuterated positions can be identified, further confirming the location of the isotopic labels. redalyc.org This method is complementary to NMR and MS for structural verification. nih.gov

Chromatographic Methods for Purity Assessment and Impurity Profiling

Chromatographic techniques are essential for separating this compound from its unlabeled precursor, reaction by-products, and other impurities, thus ensuring the purity of the final product. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of pharmaceutical compounds and their labeled analogues. veeprho.comtandfonline.com For a compound like this compound, reversed-phase HPLC (RP-HPLC) is typically employed for purity assessment and impurity profiling. chromatographyonline.comresearchgate.net These methods are crucial for separating impurities that may have been introduced during synthesis or degradation products that may form during storage. biomedres.us

The combination of HPLC with detection methods such as UV-Vis photodiode array (PDA) and mass spectrometry (LC-MS) provides a powerful analytical platform. tandfonline.com LC-PDA allows for the spectral homogeneity of peaks to be assessed, helping to identify co-eluting impurities. tandfonline.com LC-MS, and particularly LC-MS/MS, offers unparalleled sensitivity and selectivity, allowing for the detection and quantification of this compound and any related impurities at very low levels. nih.govnih.gov Several validated LC-MS/MS methods have been developed for the simultaneous analysis of rifamycins (B7979662) and their deuterated internal standards in complex matrices. plos.orgnih.gov

Table 2: Reported HPLC Conditions for Rifabutin Analysis
Column TypeMobile Phase ExampleDetectionReference
Atlantis T3 (2.1 x 100 mm, 3 µm)Gradient elution with water and an organic solvent.MS/MS nih.gov
ACE C18 (3 x 100 mm)Formic acid:Water:Acetonitrile (B52724) (0.5:55:45, v/v/v)LC-MS/MS nih.gov
Phenomenex C8 Luna (250 x 4.6 mm, 5 µm)Methanol (B129727):Water (75:25 v/v)UV (240 nm) researchgate.net

Gas Chromatography (GC) for Volatile Derivatives (If Applicable)

Gas Chromatography (GC) is a powerful separation technique primarily used for volatile and thermally stable compounds. biomedres.us this compound, being a large and complex molecule with low volatility, is not directly amenable to GC analysis. However, analysis could be made possible through chemical derivatization. jfda-online.com This process involves converting the non-volatile analyte into a more volatile derivative by reacting it with a derivatizing agent. jfda-online.com For example, functional groups like hydroxyls and amines could be silylated to increase volatility and thermal stability. While theoretically possible, this approach is less common for molecules of this class compared to the more direct analysis offered by HPLC, and no specific GC methods for this compound were noted in the reviewed literature.

Validation of Analytical Methodologies for this compound Characterization

The validation of analytical methods is a critical process in pharmaceutical analysis, ensuring that a chosen methodology is reliable, reproducible, and suitable for its intended purpose. For this compound, a deuterated analog of the antibiotic Rifabutin, this process is essential for its use as an internal standard in pharmacokinetic studies and for quality control during its synthesis and formulation. axios-research.comclearsynth.com The validation process encompasses several key parameters, as outlined by international guidelines, to provide a high degree of assurance in the analytical data generated.

A core component of method validation is establishing the specificity of the method, which is its ability to accurately measure the analyte of interest in the presence of other components such as impurities, degradation products, or matrix components. In the context of Rifabutin, stability-indicating methods have been developed using liquid chromatography (LC) that can separate the drug from products formed under stress conditions like acid and base hydrolysis, oxidation, and photolysis. internationalscholarsjournals.com For this compound, mass spectrometry (MS) is often coupled with LC, providing an additional layer of specificity through selective ion monitoring. This technique monitors specific mass-to-charge ratio transitions, one for this compound and another for its non-deuterated counterpart, ensuring that the detected signal is unequivocally from the target analyte. esmed.orgplos.orgescholarship.org

Linearity is another fundamental validation parameter, demonstrating that the method's response is directly proportional to the concentration of the analyte over a given range. For methods analyzing Rifabutin, linearity has been established over various concentration ranges, such as 10-50 µg/ml and 100-4000 ng/ml, with correlation coefficients (R²) consistently approaching 0.999, indicating a strong linear relationship. ijpsjournal.comijprajournal.com In LC-MS/MS assays involving Rifabutin, the linear range can be quite broad, for instance, from 10 to 1000 ng/ml. plos.orgescholarship.org A weighted linear regression (e.g., 1/x²) is often employed to best represent the relationship between concentration and detector response, particularly over a wide dynamic range. nih.gov

The accuracy of an analytical method refers to the closeness of the measured value to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. For Rifabutin, recovery percentages have been reported to be in the range of 99.42% to 100.27%. internationalscholarsjournals.com In LC-MS/MS methods, accuracy is typically evaluated at multiple quality control (QC) concentrations (low, medium, and high). For Rifabutin, accuracy values, expressed as the deviation from the nominal concentration, have been shown to be well within the acceptable limit of 15%, with values like -0.80% at high QC levels and 1.40% at the lower limit of quantitation. esmed.org

Precision evaluates the closeness of agreement between a series of measurements from the same homogeneous sample. It is considered at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). For Rifabutin, the relative standard deviation (RSD) for intra-day and inter-day precision has been reported to be low, for example, 0.89% and 1.93% respectively in one HPLC method, and for an LC-MS/MS method, intra-day precision was 2.17% and 2.90% at high and low QC levels, while inter-day precision was 1.62% and 2.82%. esmed.orgactascientific.com These low RSD values indicate a high degree of precision.

The sensitivity of a method is determined by its limit of detection (LOD) and limit of quantitation (LOQ). The LOD is the lowest amount of analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with acceptable precision and accuracy. For a spectrofluorimetric method for Rifabutin, the LOD and LOQ were found to be 4.38 and 13.29 ng/ml, respectively. ijpsjournal.com In highly sensitive LC-MS/MS methods, the lower limit of quantitation for Rifabutin can be as low as 10 ng/ml. plos.orgescholarship.org

Stability of the analyte in the analytical solutions is also a crucial aspect of method validation. Studies have shown that standard and sample solutions of Rifabutin can be stable for up to 72 hours at ambient temperature, with the RSD for the assay results being 0.77%. internationalscholarsjournals.com The stability of Rifabutin has also been evaluated in various extemporaneously compounded oral liquids, demonstrating its stability for up to 12 weeks under different storage temperatures. nih.govresearchgate.net

Finally, the robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. elementlabsolutions.comnumberanalytics.com For HPLC methods, these parameters can include changes in mobile phase composition, pH, flow rate, and column temperature. actascientific.comlcms.cz For instance, the ruggedness of an RP-HPLC method for Rifabutin was demonstrated by a low %RSD of 0.330 when tested under varied conditions. ijprajournal.com

Table of Validation Parameters for Rifabutin Analytical Methods

Validation Parameter Finding Method
Linearity Range 10-50 µg/ml (R² = 0.999) RP-HPLC ijprajournal.com
100-4000 ng/ml (R² = 0.9999) Spectrofluorimetry ijpsjournal.com
10-1000 ng/ml LC-MS/MS plos.orgescholarship.org
0.0150–1.50 µg/mL LC-MS/MS nih.govnih.gov
Accuracy (% Recovery) 99.42% to 100.27% LC internationalscholarsjournals.com
-0.80% (High QC), 1.40% (LLOQ) LC-MS/MS esmed.org
Precision (%RSD) Intra-day: 0.89%, Inter-day: 1.93% HPLC actascientific.com
Intra-day: 2.17% (High QC), 2.90% (LLOQ) LC-MS/MS esmed.org
Inter-day: 1.62% (High QC), 2.82% (LLOQ) LC-MS/MS esmed.org
Limit of Detection (LOD) 4.38 ng/ml Spectrofluorimetry ijpsjournal.com
Limit of Quantitation (LOQ) 13.29 ng/ml Spectrofluorimetry ijpsjournal.com
10 ng/ml LC-MS/MS plos.orgescholarship.org
Stability Stable for 72 hours in solution at ambient temp LC internationalscholarsjournals.com
Robustness (%RSD) 0.330 RP-HPLC ijprajournal.com

Application of Rifabutin D7 in Quantitative Bioanalysis for Preclinical Research

Development and Validation of Bioanalytical Assays Utilizing Rifabutin-d7 as an Internal Standard

The development of robust bioanalytical assays is fundamental to preclinical drug development. chromatographyonline.com The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative bioanalysis, as it closely mimics the analyte of interest, Rifabutin (B1679326), throughout the analytical process. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantitative bioanalysis of small-molecule drugs due to its high sensitivity, selectivity, and speed. chromatographyonline.comresearchgate.net In the development of LC-MS/MS methods for rifabutin, this compound is introduced into samples at a known concentration. nih.govnih.govfrontiersin.org

Key aspects of method development include:

Chromatographic Separation: Reversed-phase liquid chromatography is commonly employed to separate rifabutin and this compound from endogenous matrix components. chromatographyonline.comnih.gov Gradient elution using a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (often containing formic acid or ammonium (B1175870) acetate) is a typical approach. frontiersin.orgnih.govwisdomlib.org The goal is to achieve sharp, symmetrical peaks with adequate retention times for both the analyte and the internal standard.

Mass Spectrometric Detection: Detection is typically performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. frontiersin.org This involves selecting specific precursor-to-product ion transitions for both rifabutin and this compound. The distinct mass of this compound (molecular weight: 854.1 g/mol ) allows for its differentiation from the unlabeled rifabutin. bioscience.co.uk Positive electrospray ionization (ESI) is a common ionization technique for this class of compounds. frontiersin.orgmedrxiv.org

Method Validation: Validation is performed according to regulatory guidelines to ensure the method is accurate, precise, selective, and robust. nih.gov This includes assessing linearity, accuracy, precision, selectivity, matrix effect, recovery, and stability. japsonline.comru.nl The use of this compound helps to ensure that the method meets the stringent requirements for bioanalytical method validation.

A representative example of LC-MS/MS parameters for the analysis of rifabutin and its deuterated internal standard is presented below:

ParameterCondition
Chromatographic Column C18, e.g., ACE® C18 (100 mm x 3 mm) nih.gov
Mobile Phase Acetonitrile/Methanol (B129727) and aqueous buffer (e.g., 0.1% formic acid or 10 mM ammonium acetate) frontiersin.orgwisdomlib.org
Flow Rate 0.6 - 1.0 mL/min nih.govwisdomlib.org
Ionization Mode Positive Electrospray Ionization (ESI+) frontiersin.orgmedrxiv.org
Detection Mode Multiple Reaction Monitoring (MRM) frontiersin.org
Rifabutin Transition Varies by instrument, e.g., m/z 847.5 → 815.5
This compound Transition Varies by instrument, e.g., m/z 854.1 → corresponding product ion nih.govbioscience.co.uk

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development (If Applicable)

While LC-MS/MS is the more common technique for the analysis of non-volatile and thermally labile compounds like rifabutin, GC-MS can be employed for certain applications, though it may require derivatization to increase the volatility of the analyte. pst-conference.com The principles of using a deuterated internal standard like this compound in GC-MS are similar to those in LC-MS/MS. It is added to the sample to correct for variability in the extraction and derivatization steps, as well as during the chromatographic run. mdpi.com However, due to the properties of rifabutin, LC-MS/MS is generally the preferred method.

Matrix Effects and Internal Standard Normalization

Biological matrices are complex, containing numerous endogenous components that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. nih.govrestek.com This phenomenon is known as the matrix effect and can significantly impact the accuracy and precision of the analytical method. nih.gov

This compound, being structurally and chemically very similar to rifabutin, experiences similar matrix effects. researchgate.net By calculating the ratio of the peak area of rifabutin to the peak area of this compound, the variability introduced by the matrix effect can be effectively normalized. restek.comresearchgate.net This internal standard normalization is crucial for obtaining reliable quantitative data from complex biological samples. nih.govrestek.com The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects. nih.govresearchgate.net

Quantification of Rifabutin in Complex Biological Matrices from Preclinical Models

Preclinical studies often involve the analysis of rifabutin in various biological matrices from animal models, such as plasma, serum, and different tissues. chromatographyonline.comclinicaltrials.gov

Sample Preparation Strategies for Animal Tissue and Fluid Analysis

The goal of sample preparation is to extract the analyte and internal standard from the biological matrix while removing interfering substances. lcms.cz Common strategies for animal tissue and fluid analysis include:

Protein Precipitation (PPT): This is a simple and rapid method where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the sample (e.g., plasma) to precipitate proteins. nih.govnih.gov The supernatant, containing the analyte and internal standard, is then separated and analyzed. nih.gov A mixture of acetonitrile and methanol (1:1, v/v) containing the internal standards has been used for the precipitation of proteins in breast milk samples. nih.gov

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte and internal standard between two immiscible liquid phases, typically an aqueous sample and an organic solvent. oup.com LLE can provide cleaner extracts compared to PPT. oup.com

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively retain the analyte and internal standard, while other matrix components are washed away. mdpi.com The retained compounds are then eluted with a suitable solvent. This method can offer high selectivity and concentration of the analyte.

The choice of sample preparation method depends on the specific matrix, the required sensitivity, and the analytical technique being used. lcms.cz For tissue samples, an initial homogenization step is required to break down the tissue structure before extraction. protocols.io

The following table summarizes common sample preparation techniques for different biological matrices:

Biological MatrixSample Preparation TechniqueKey Steps
Plasma/Serum Protein Precipitation (PPT)Addition of acetonitrile or methanol, vortexing, centrifugation. nih.govnih.gov
Liquid-Liquid Extraction (LLE)Addition of an immiscible organic solvent, vortexing, centrifugation, separation of the organic layer. oup.com
Solid-Phase Extraction (SPE)Conditioning of the SPE cartridge, sample loading, washing, elution.
Tissue Homogenization followed by PPT, LLE, or SPETissue homogenization in a suitable buffer, followed by one of the extraction techniques mentioned above. protocols.io

Challenges in Low Concentration Detection and Quantification

A significant challenge in bioanalysis is the accurate detection and quantification of drugs at very low concentrations, especially when dealing with small sample volumes or analyzing tissues with low drug distribution. japsonline.commdpi.com

Sensitivity: Achieving a low limit of quantification (LLOQ) is crucial for characterizing the terminal elimination phase of a drug's pharmacokinetic profile. japsonline.com Optimizing LC-MS/MS parameters, such as ionization efficiency and collision energy, is essential for maximizing sensitivity. frontiersin.org

Carryover: The adsorption of the analyte to the analytical system can lead to carryover in subsequent injections, affecting the accuracy of low-concentration samples. oup.com Thorough cleaning of the system between runs is necessary to minimize this effect.

Stability: The stability of the analyte in the biological matrix during sample collection, storage, and processing must be carefully evaluated to prevent degradation and ensure accurate quantification. japsonline.com

The use of a highly sensitive LC-MS/MS instrument, coupled with an optimized sample preparation method and the use of an appropriate internal standard like this compound, helps to overcome these challenges and enables the reliable quantification of rifabutin even at low concentrations in preclinical research.

Calibration Curve Establishment and Quality Control Practices for this compound Assays

The foundation of a reliable quantitative bioanalytical method is the establishment of a calibration curve and the implementation of rigorous quality control (QC) practices. medrxiv.org This process, validated according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA), ensures the method is accurate, precise, and reproducible. wisdomlib.orgnih.gov

Calibration Curve Establishment

A calibration curve illustrates the relationship between the known concentrations of an analyte and the instrument's response. scispace.com For Rifabutin assays using this compound as an internal standard, the curve is generated by plotting the ratio of the peak area of Rifabutin to the peak area of this compound against the nominal concentrations of the calibration standards. internationalscholarsjournals.com These standards are prepared by spiking a blank biological matrix (e.g., human plasma) with known amounts of Rifabutin. frontiersin.org

The curve must demonstrate linearity over a specific concentration range, which is selected to encompass the expected concentrations in preclinical study samples. internationalscholarsjournals.com For instance, a validated LC-MS/MS method for Rifabutin in human plasma established a dynamic range of 75 to 30,000 ng/mL. nih.govnih.gov The simplest regression model that adequately describes the concentration-response relationship is typically used, often a weighted linear regression, to ensure accuracy across the entire range. scispace.com The acceptance criterion for the coefficient of determination (r²) is generally expected to be ≥0.99. internationalscholarsjournals.com

Table 1: Example of Calibration Curve Parameters for Rifabutin Analysis

ParameterValueReference
Analytical TechniqueLC-MS/MS nih.gov
Internal StandardThis compound esmed.org
Biological MatrixHuman Plasma nih.gov
Dynamic Range75–30,000 ng/mL nih.govnih.gov
Lower Limit of Quantitation (LLOQ)75 ng/mL nih.gov
Upper Limit of Quantitation (ULOQ)30,000 ng/mL nih.gov
Regression ModelWeighted Linear Regression scispace.com

Quality Control Practices

To ensure the reliability of the data during routine analysis, quality control (QC) samples are analyzed alongside the unknown study samples in each analytical run. eurachem.org These QC samples are prepared at several concentration levels within the calibration range. Typically, this includes:

Lower Limit of Quantitation (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. turkjps.org

Low QC (LQC): A concentration near the low end of the curve. turkjps.org

Medium QC (MQC): A concentration in the middle of the curve. turkjps.org

High QC (HQC): A concentration near the high end of the curve. turkjps.org

The accuracy and precision of the assay are determined by analyzing these QC samples over several analytical runs. frontiersin.org For a method to be considered valid, the results for the QC samples must meet strict acceptance criteria. Generally, the precision, expressed as the coefficient of variation (%CV), should not exceed 15% for LQC, MQC, and HQC, and 20% for the LLOQ. nih.gov The accuracy should be within ±15% of the nominal concentration for the QCs and ±20% for the LLOQ. nih.gov

One study demonstrated excellent performance for a Rifabutin assay using this compound. The intraday precision (%CV) was 2.17% and 2.90% for the high QC and LLOQ, respectively, with accuracy (%deviation) of -0.80% and 1.40%. esmed.org The between-day precision was 1.62% and 2.82%, with accuracy of -0.25% and -0.32% for the same levels. esmed.org Another validated method reported precision (%CV) of ≤5.8% and accuracy (% deviation) of ≤10.0% for all QC levels. nih.gov

Table 2: Summary of Inter-day and Intra-day Precision and Accuracy for Rifabutin QC Samples

QC LevelIntra-day Precision (%CV)Intra-day Accuracy (% Deviation)Inter-day Precision (%CV)Inter-day Accuracy (% Deviation)
Study 1
LLOQ2.90%1.40%2.82%-0.32%
High QC2.17%-0.80%1.62%-0.25%
Study 2
LLOQ≤10.7%≤7.8%N/AN/A
Low QC≤5.8%≤10.0%N/AN/A
Medium QC≤5.8%≤10.0%N/AN/A
High QC≤5.8%≤10.0%N/AN/A
Data synthesized from multiple sources for illustrative purposes. nih.govesmed.org

By adhering to these rigorous practices for calibration curve establishment and quality control, bioanalytical laboratories can confidently provide high-quality, reproducible data for preclinical studies, which is essential for making informed decisions in the drug development pipeline. The use of this compound is central to achieving the level of precision and accuracy required for these critical assessments. sygnaturediscovery.com

Utilizing Rifabutin D7 in Metabolic Pathway Elucidation Studies in Vitro and Non Human Models

Investigating Enzymatic Biotransformation Pathways with Deuterated Rifabutin (B1679326)

The elucidation of enzymatic biotransformation pathways is critical to understanding a drug's efficacy and potential interactions. Deuterated analogs like Rifabutin-d7 are instrumental in these investigations, particularly within controlled in vitro systems that mimic physiological conditions.

In vitro studies using human liver microsomes are a standard method for assessing the phase I metabolism of drug candidates. srce.hr These subcellular fractions are rich in cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism of a vast number of xenobiotics. jwatch.org In such assays, a test compound is incubated with liver microsomes and necessary cofactors, like NADPH, to initiate metabolic reactions. srce.hrnih.gov

Experiments with human liver slices and microsomes have shown that Rifabutin is metabolized more rapidly than the related compound, rifampin. nih.gov The primary metabolite observed in these systems is the 25-deacetylated derivative. nih.gov In these studies, this compound serves as an ideal stable isotope-labeled internal standard (SIL-IS). mdpi.comuct.ac.za When added to the sample, its chemical behavior is nearly identical to the non-deuterated Rifabutin, but its increased mass allows it to be distinguished by a mass spectrometer. mdpi.com This enables precise quantification of the parent drug's depletion over time, allowing for the calculation of key pharmacokinetic parameters like intrinsic clearance (CLint) and metabolic half-life (t1/2). srce.hr

Identifying the specific enzymes responsible for a drug's metabolism is crucial for predicting drug-drug interactions. Studies have established that Rifabutin is metabolized through two primary pathways. iasusa.org The first is deacetylation to form 25-O-deacetyl-rifabutin, a reaction catalyzed by microsomal B-esterases and cholinesterases. nih.goviasusa.orgnih.gov The second major pathway involves oxidation by cytochrome P450 enzymes. iasusa.org

Enzyme FamilySpecific Enzyme(s)Role in Rifabutin Metabolism
Cytochrome P450 CYP3A4Primary enzyme for oxidative metabolism, including demethylation and hydroxylation. nih.govresearchgate.nettandfonline.com
CYP2D IsoenzymesContributes to the overall metabolism of Rifabutin. ingentaconnect.com
Esterases B-esterases / CholinesteraseCatalyzes the deacetylation to form 25-O-deacetyl-rifabutin. nih.govnih.gov

In Vitro Hepatic Microsomal Metabolism Studies

Identification and Quantification of Rifabutin Metabolites using this compound

The use of stable isotope-labeled compounds is a cornerstone of modern metabolite identification and quantification, providing clarity and precision in complex biological matrices. tandfonline.com

Metabolite profiling aims to identify and quantify all possible biotransformation products of a drug. Rifabutin is known to be extensively metabolized, with studies in rats and humans identifying numerous metabolites. nih.govresearchgate.net Major lipophilic metabolites include 25-O-deacetyl-rifabutin, 27-O-demethyl-rifabutin, and various hydroxylated forms. nih.gov

The use of this compound is highly advantageous in these profiling studies. In a technique known as "metabolite hunting," a mixture (often 1:1) of the drug (Rifabutin) and its deuterated analog (this compound) can be administered. When analyzed by high-resolution mass spectrometry, the parent drug and its metabolites will appear as doublet signals with a mass difference corresponding to the number of deuterium (B1214612) atoms. This characteristic isotopic signature allows for the rapid and confident identification of drug-related material, distinguishing true metabolites from endogenous background ions in the sample matrix. This approach has been used to identify a wide array of metabolites for various drugs in preclinical studies. researchgate.netresearchgate.net Furthermore, this compound is used as an internal standard in validated LC-MS/MS methods for the simultaneous quantification of Rifabutin and its primary active metabolite, 25-O-desacetyl rifabutin, in various biological fluids. nih.govnih.govnih.gov

Metabolite NameBiotransformation Pathway
25-O-deacetyl-rifabutin Deacetylation (Esterase-mediated) nih.govnih.gov
27-O-demethyl-rifabutin Demethylation (CYP3A4-mediated) nih.govnih.gov
31-hydroxy-rifabutin Hydroxylation (CYP3A4-mediated) nih.govnih.gov
32-hydroxy-rifabutin Hydroxylation (CYP3A4-mediated) nih.govnih.gov
20-hydroxy-rifabutin Hydroxylation (CYP3A4-mediated) nih.govnih.gov
N-isobutyl-4-hydroxy-piperidine Oxidation and cleavage of N-isobutyl-piperidyl group nih.gov

The Deuterium Kinetic Isotope Effect (DKIE) is a phenomenon where the replacement of a hydrogen atom with a deuterium atom at a site of metabolic cleavage can slow down the rate of the reaction. wikipedia.orgresearchgate.net This occurs because the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. wikipedia.org Many CYP450-mediated oxidative reactions, such as hydroxylation and dealkylation, involve the cleavage of a C-H bond as a rate-limiting step. juniperpublishers.comnih.gov

By strategically placing deuterium atoms on Rifabutin at known sites of metabolism (e.g., on the N-isobutyl group or the methoxy (B1213986) group), the rate of formation of specific metabolites can be altered. For instance, deuterating the methoxy group targeted by CYP3A4 for demethylation would be expected to slow the formation of 27-O-demethyl-rifabutin. nih.gov Observing a significant DKIE (a reduced rate of metabolism for the deuterated analog compared to the parent compound) provides strong evidence that C-H bond cleavage at that specific position is a rate-determining step in the metabolic pathway. plos.org While specific DKIE studies on this compound are not extensively published, this principle is a powerful tool used in drug discovery to enhance metabolic stability. juniperpublishers.complos.org Comparing the metabolic rates of different deuterated versions of a drug in liver microsomes can help map out the metabolic "soft spots" and determine the primary pathways of clearance. plos.org

Application in Metabolite Profiling and Fingerprinting

Preclinical In Vivo Metabolic Studies with Deuterated Rifabutin

Preclinical in vivo studies in non-human models, such as rats, are essential for understanding the complete metabolic fate of a drug, including absorption, distribution, metabolism, and excretion (ADME). nih.gov Studies in Sprague-Dawley rats have been used to identify urinary metabolites of Rifabutin, revealing a metabolic profile that is broadly similar to humans. nih.govresearchgate.net These studies confirmed that Rifabutin is extensively metabolized, with a significant portion of the dose being excreted in urine as various metabolites. nih.gov

In these in vivo contexts, this compound serves as a critical analytical tool. As a stable isotope-labeled internal standard, it is added during sample preparation of plasma, urine, or feces to ensure accurate and precise quantification of Rifabutin and its metabolites, correcting for any variability during the extraction process or instrumental analysis. researchgate.netresearchgate.net This ensures that the pharmacokinetic data derived from these preclinical models is robust and reliable. researchgate.net The use of deuterated standards is a well-established practice in preclinical pharmacokinetic studies to assess drug candidates before they advance to human clinical trials. nih.gov

Mechanistic Investigations Supported by Rifabutin D7

Probing Drug-Enzyme Interactions and Binding Affinities

The use of isotopically labeled compounds like Rifabutin-d7 is instrumental in studying the intricate interactions between drugs and enzymes. numberanalytics.comsquarespace.com By substituting hydrogen atoms with deuterium (B1214612), researchers can track the molecule's behavior without significantly altering its chemical properties. medchemexpress.com This approach is particularly useful in elucidating binding affinities and the kinetics of enzyme inhibition. numberanalytics.com

Rifabutin (B1679326) primarily acts by inhibiting DNA-dependent RNA polymerase in susceptible bacteria. drugbank.comfda.govpfizer.comfda.gov While direct binding studies with this compound on this specific enzyme are not extensively detailed in the provided search results, the principles of using isotope tracers are well-established for such purposes. numberanalytics.com Isotope exchange studies, for instance, can reveal the dynamics of substrate binding and the role of specific residues in the catalytic process. numberanalytics.com

Furthermore, rifabutin is a known inducer of cytochrome P450 (CYP) enzymes, particularly the CYP3A subfamily. pfizer.comfda.govfda.govfda.gov This induction can alter the metabolism of co-administered drugs. pfizer.comfda.govfda.gov Stable isotope-labeled versions of drugs are employed to investigate these interactions. For example, studies have compared the inductive effects of rifabutin and rifampin on CYP enzymes in human hepatocytes, demonstrating that rifabutin is a less potent inducer. nih.govhres.ca The use of a deuterated tracer like this compound in such assays would allow for precise quantification of its metabolic fate and its influence on the metabolism of other substrates.

Table 1: Research Findings on Rifabutin's Enzyme Interactions

Enzyme/System Interaction Key Findings
DNA-dependent RNA polymerase Inhibition Rifabutin inhibits this bacterial enzyme, which is its primary mechanism of antibacterial action. drugbank.comfda.govpfizer.comfda.gov It does not inhibit the mammalian equivalent. drugbank.comfda.govfda.gov
Cytochrome P450 3A (CYP3A) Induction Rifabutin induces CYP3A enzymes, which can decrease the plasma concentrations of other drugs metabolized by this pathway. pfizer.comfda.govfda.govfda.gov
Cytochrome P450 3A (CYP3A) Substrate Rifabutin itself is metabolized by CYP3A enzymes. fda.gov
UDP-glucuronosyl-transferases (UGTs) No significant induction Studies in human hepatocytes showed that rifabutin did not significantly affect the expression of UGTs. nih.gov

Elucidating Substrate Specificity of Drug-Metabolizing Enzymes

Determining which enzymes are responsible for a drug's metabolism is a critical step in drug development. mdpi.com Isotopic labeling is a powerful technique for this purpose. acs.org By incubating a deuterated compound like this compound with various drug-metabolizing enzymes, researchers can identify the specific enzymes that catalyze its biotransformation.

Rifabutin is primarily metabolized by the CYP3A subfamily of enzymes. fda.govfda.gov Its major metabolites are 25-O-desacetyl and 31-hydroxy rifabutin. drugbank.comfda.gov The 25-O-desacetyl metabolite is also pharmacologically active. drugbank.com The use of this compound in in vitro studies with specific recombinant CYP enzymes can confirm and quantify the contribution of each enzyme to its metabolism. This is achieved by monitoring the formation of deuterated metabolites using mass spectrometry. plos.org

This approach, often referred to as reaction phenotyping, helps to predict potential drug-drug interactions. mdpi.com If a drug is primarily metabolized by a single enzyme, it is more susceptible to interactions with inhibitors or inducers of that enzyme. mdpi.com For instance, drugs that inhibit CYP3A can significantly increase the plasma concentration of rifabutin. pfizer.comfda.govfda.gov The use of this compound in such studies provides a clear and unambiguous way to track its metabolic pathways.

Advanced Approaches in Mechanistic Pharmacokinetics Using Isotopic Tracers

Mechanistic pharmacokinetics aims to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug on a physiological and biochemical level. Stable isotope tracers like this compound are invaluable in these studies. prosciento.comresearchgate.net They allow for the simultaneous assessment of a drug's disposition and its effect on endogenous metabolic pathways. frontiersin.orgnih.gov

One advanced technique is the use of stable isotope tracer ultrafiltration assays (SITUA). acs.org This method can distinguish between protein-bound, encapsulated (in nanomedicines), and unbound drug fractions in plasma, providing a more detailed understanding of drug distribution. acs.org While not specifically documented for this compound in the search results, this methodology highlights the potential of isotopic tracers in characterizing the pharmacokinetic behavior of complex drug formulations.

Furthermore, physiologically based pharmacokinetic (PBPK) modeling can be enhanced by data from isotopic tracer studies. nih.gov These models simulate the drug's behavior in different tissues and organs. By using this compound, researchers can obtain precise data on its absorption, metabolism, and elimination rates to build and validate more accurate PBPK models. nih.gov Such models are useful for predicting drug concentrations at the site of action and for optimizing dosing regimens. nih.gov

Isotopic tracers also enable the study of metabolic fluxes, providing a dynamic view of how a drug affects biochemical pathways. frontiersin.orgnih.gov For example, by using labeled precursors, researchers can trace the influence of a drug on processes like glucose metabolism or protein synthesis. nih.gov This provides a deeper understanding of the drug's pharmacodynamic effects beyond simple concentration-response relationships.

Table 2: Applications of Isotopic Tracers in Mechanistic Pharmacokinetics

Application Description Relevance to this compound
Reaction Phenotyping Identifying the specific enzymes responsible for metabolizing a drug. mdpi.com Can be used to confirm the role of CYP3A4 in rifabutin metabolism and quantify its contribution.
Drug-Drug Interaction Studies Assessing the potential for one drug to alter the pharmacokinetics of another. nih.govresearchgate.net Allows for precise measurement of how CYP3A inducers or inhibitors affect rifabutin clearance.
Stable Isotope Tracer Ultrafiltration Assay (SITUA) Differentiating between bound, encapsulated, and unbound drug fractions in plasma. acs.org Could be applied to study the plasma protein binding of rifabutin in detail.
Physiologically Based Pharmacokinetic (PBPK) Modeling Developing computational models to simulate drug disposition in the body. nih.gov Provides accurate parameters for building and validating PBPK models for rifabutin.
Metabolic Flux Analysis Quantifying the rate of turnover of molecules through metabolic pathways. frontiersin.org Could be used to investigate the broader metabolic consequences of rifabutin administration.

Rifabutin D7 in Drug Discovery and Development Research Toolkits

Role as a Certified Reference Material and Analytical Standard

Rifabutin-d7 is utilized as a certified reference material (CRM) and an analytical standard in pharmaceutical research and quality control. sigmaaldrich.comaxios-research.comlgcstandards.com As a CRM, it is produced and certified under stringent ISO standards, such as ISO 17034 and ISO/IEC 17025, ensuring its quality and reliability for analytical applications. sigmaaldrich.com Pharmaceutical secondary standards like this compound offer a cost-effective and convenient alternative for laboratories to prepare their own in-house working standards. sigmaaldrich.com

The fundamental principle behind using a stable isotope-labeled (SIL) internal standard like this compound lies in its chemical and physical similarity to the unlabeled analyte, Rifabutin (B1679326). acanthusresearch.com Because this compound is chemically almost identical to Rifabutin, it exhibits the same behavior during sample preparation, extraction, and chromatographic separation. aptochem.com However, its increased mass, due to the seven deuterium (B1214612) atoms, allows it to be distinguished from the unlabeled Rifabutin by a mass spectrometer. acanthusresearch.com

This co-elution and differential detection are crucial for accurate quantification. aptochem.com Any variability in the analytical process, such as loss of sample during extraction or fluctuations in the mass spectrometer's ionization efficiency (known as matrix effects), will affect both the analyte and the internal standard equally. kcasbio.com By measuring the ratio of the analyte's response to the internal standard's response, these variations can be normalized, leading to highly accurate and reproducible results. acanthusresearch.comkcasbio.com The use of SIL internal standards is highly recommended by regulatory agencies for bioanalytical assays. tandfonline.com

Key Characteristics of this compound as an Analytical Standard:

PropertyDescriptionSource
Identity Deuterium-labeled Rifabutin medchemexpress.com
Deuteration Contains seven deuterium (D) atoms lgcstandards.com
Purity Often available with high isotopic purity (e.g., ≥99% deuterated forms) caymanchem.combioscience.co.uk
Application Internal standard for quantification of Rifabutin by GC- or LC-MS caymanchem.com
Certification Can be supplied as a Certified Reference Material (CRM) sigmaaldrich.com

Application in Early-Stage Drug Candidate Screening and Lead Optimization

In the early phases of drug discovery, thousands of compounds are screened to identify "hits"—molecules showing promising activity against a specific biological target. upmbiomedicals.com These hits then undergo a process called hit-to-lead (H2L) and lead optimization, where their chemical structures are refined to improve properties like potency, selectivity, and drug-like characteristics. upmbiomedicals.comwuxiapptec.comvipergen.com

The assessment of a compound's drug metabolism and pharmacokinetic (DMPK) properties is a critical component of lead optimization. wuxiapptec.com This is where analytical tools like this compound become invaluable. To evaluate the DMPK properties of new chemical entities (NCEs) that are structurally similar to Rifabutin or are being developed for similar therapeutic areas, robust bioanalytical methods are required.

During lead optimization, researchers aim to establish a structure-activity relationship (SAR), which describes how modifications to a molecule's structure affect its biological activity. vipergen.com Concurrently, a structure-property relationship is developed to understand how these changes impact DMPK properties such as absorption, distribution, metabolism, and excretion (ADME). sygnaturediscovery.com By using this compound as an internal standard, researchers can develop reliable assays to quantify potential drug candidates in in vitro and in vivo DMPK studies. This allows for the ranking and prioritization of compounds, identifying those with favorable pharmacokinetic profiles and eliminating those destined to fail early in the process. sygnaturediscovery.com This early-stage assessment helps to mitigate risks and conserve resources by focusing on the most promising candidates. wuxiapptec.com

Contribution to Preclinical Pharmacokinetic-Pharmacodynamic Modeling

Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a crucial tool in drug development that links the concentration of a drug in the body (pharmacokinetics) to its therapeutic effect (pharmacodynamics). ugd.edu.mk Preclinical PK/PD modeling, often conducted in animal models, helps to predict human pharmacokinetics and to optimize dosing regimens for clinical trials. ugd.edu.mkku.dk

Accurate measurement of drug concentrations over time is the foundation of any PK/PD model. The use of this compound as an internal standard ensures the generation of high-quality pharmacokinetic data for Rifabutin in preclinical studies. sci-hub.se For instance, a study using a physiologically-based pharmacokinetic (PBPK) model relied on plasma pharmacokinetic data to simulate and compare the intragastric concentrations of different Rifabutin dosing regimens. nih.gov The precision afforded by SIL internal standards is essential for developing such predictive models, which can then be used to explore different dosing scenarios and support the selection of optimal doses for further development. ku.dknih.gov These models can lead to more efficient drug development by optimizing clinical trial designs and anticipating potential effects in different patient populations. ugd.edu.mk

Utility in Bioequivalence Studies for Preclinical Formulations

Bioequivalence studies are designed to compare the bioavailability of two different formulations of the same drug. europa.eu The goal is to demonstrate that a new formulation (e.g., a generic version or a new dosage form) performs equivalently to a reference formulation, allowing the new product to rely on the safety and efficacy data of the original. europa.eu While most formal bioequivalence studies are conducted in humans, similar comparative bioavailability studies are performed preclinically to evaluate different formulations during drug development. europa.eu

For example, concern over the bioavailability of rifampicin (B610482) (a related compound) from some fixed-dose combination formulations led to bioequivalence studies to compare them against separate, loose formulations. nih.gov Similarly, when developing new formulations of Rifabutin, such as a long-acting injectable, preclinical studies in animal models are conducted to assess the drug's release and pharmacokinetic profile. nih.gov

In these preclinical bioequivalence or comparative bioavailability studies, accurate measurement of the drug's concentration in plasma or other biological fluids is paramount. who.int this compound serves as the ideal internal standard in the LC-MS/MS analytical methods used for these studies. who.int Its use ensures that the pharmacokinetic parameters, such as maximum concentration (Cmax) and area under the curve (AUC), are determined with high precision and accuracy. This reliability is critical for making correct decisions about which formulations to advance into clinical development. nih.gov The use of a stable isotope-labeled internal standard is considered essential for correcting interindividual variability in drug recovery from plasma samples, which is a common challenge in these types of studies. nih.gov

Future Directions and Emerging Research Methodologies for Deuterated Rifabutin

Integration of Rifabutin-d7 with Advanced Imaging Techniques

The integration of this compound, a deuterated form of the antibiotic rifabutin (B1679326), with advanced imaging techniques holds significant promise for enhancing our understanding of its pharmacokinetic and pharmacodynamic properties. medchemexpress.com While direct imaging studies specifically employing this compound are not yet widely published, the use of stable isotope-labeled compounds in conjunction with imaging is a burgeoning field. musechem.comnih.gov Techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI) can provide real-time, non-invasive visualization of drug distribution and target engagement within the body. tbcontrollers.org

For instance, should this compound be further labeled with a positron-emitting isotope, PET scans could track its accumulation in specific tissues, such as the lungs, which are primary sites of Mycobacterium tuberculosis infection. nih.gov This would offer invaluable data on drug delivery to the site of action. Furthermore, advanced MRI techniques could be employed to assess the physiological environment in which the drug is active, providing a more comprehensive picture of its therapeutic effects. clinicaltrials.gov The development of long-acting injectable formulations of rifabutin further underscores the potential utility of imaging to monitor the in vivo behavior of the drug depot and its subsequent distribution. nih.gov

Novel Applications in Systems Biology and Multi-Omics Research

The use of stable isotope-labeled compounds like this compound is poised to revolutionize systems biology and multi-omics research. symeres.compluto.bio By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can build comprehensive models of biological systems and disease states. quanticate.comnautilus.bio this compound can serve as a powerful tool in these investigations by allowing for precise tracing of the drug and its metabolites through complex biochemical networks. acs.org

In the context of tuberculosis treatment, a multi-omics approach could elucidate the global impact of rifabutin on both the host and the pathogen. By using this compound, researchers can differentiate the drug and its metabolites from endogenous molecules, enabling accurate quantification in various biological compartments. metsol.com This information, when combined with transcriptomic and proteomic data, can reveal how rifabutin modulates host immune responses and bacterial metabolic pathways. nih.govresearchgate.net Such a systems-level understanding is crucial for identifying biomarkers of drug efficacy, predicting potential drug interactions, and developing more effective combination therapies. metabolon.com

Development of New Deuteration Methodologies for Complex Pharmaceutical Molecules

The synthesis of deuterated compounds, particularly for complex molecules like rifabutin, is a critical area of ongoing research. researchgate.netnih.gov The primary goal is to develop methods that are not only efficient and cost-effective but also highly selective, allowing for the precise placement of deuterium (B1214612) atoms at specific molecular positions. d-nb.info This is important because the strategic placement of deuterium can significantly alter a drug's metabolic profile, a phenomenon known as the kinetic isotope effect. gabarx.com

Recent advancements in this field include the development of novel catalytic systems and reagents that facilitate hydrogen-deuterium exchange reactions. nih.govchemrxiv.org For example, palladium-catalyzed C-H activation has emerged as a promising strategy for the deuteration of aromatic compounds. chemrxiv.org Another area of focus is the use of deuterated water (D2O) as an inexpensive and readily available deuterium source. researchgate.netnih.gov The development of more versatile and scalable deuteration methods will be instrumental in expanding the library of deuterated pharmaceuticals available for research and clinical development. d-nb.info

Deuteration MethodDescriptionKey Advantages
Catalytic Hydrogen-Deuterium Exchange Utilizes transition metal catalysts (e.g., palladium, iridium) to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source.High efficiency and selectivity for specific C-H bonds.
Acid/Base-Catalyzed Exchange Employs strong acids or bases to promote the exchange of acidic or basic protons with deuterium from a deuterated solvent.Simple and cost-effective for certain types of molecules.
Use of Deuterated Reagents Incorporates deuterium into the molecule through the use of deuterated building blocks or reagents during synthesis.Allows for precise control over the location and number of deuterium atoms.

Expanding the Scope of Deuterated Compounds in Preclinical Drug Development

The successful development and approval of deuterated drugs like deutetrabenazine have paved the way for the broader application of this strategy in preclinical drug development. nih.govnih.gov The primary rationale for deuteration is to improve a drug's pharmacokinetic properties, such as increasing its half-life and reducing metabolic clearance. clearsynthdiscovery.comdovepress.com This can lead to more stable drug exposure, potentially enhancing efficacy and reducing adverse effects. dovepress.comwiseguyreports.com

In the context of rifabutin, which is known to be metabolized by cytochrome P450 enzymes, selective deuteration could potentially slow its metabolism, leading to improved bioavailability and a more favorable pharmacokinetic profile. fda.govdrugbank.com Preclinical studies using this compound would be essential to evaluate this hypothesis. caymanchem.comescholarship.org Furthermore, the use of deuterated compounds as internal standards in bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), is a well-established practice that ensures accurate quantification of the parent drug in biological matrices. escholarship.orgplos.org The continued exploration of deuteration as a drug design strategy holds significant potential for optimizing the therapeutic properties of a wide range of pharmaceutical agents. musechem.com

Q & A

Q. What ethical and methodological safeguards are critical when transitioning this compound from preclinical to clinical research?

  • Methodological Answer : Adhere to FINER criteria:
  • Feasible : Pilot studies to establish safe dosing ranges.
  • Novel : Compare this compound’s efficacy against existing therapies in Phase I trials.
  • Ethical : Obtain informed consent for deuterated compound use, emphasizing potential isotopic risks.
  • Relevant : Align with WHO guidelines on antibiotic resistance monitoring.
    Submit protocols to institutional review boards (IRBs) with detailed risk-benefit analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.